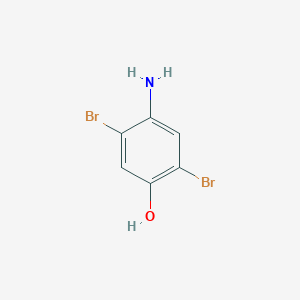

4-Amino-2,5-dibromophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-2,5-dibromophenol is an organic compound with the molecular formula C6H5Br2NO It consists of a benzene ring substituted with two bromine atoms, an amino group, and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-dibromophenol typically involves the bromination of 4-aminophenol. The process can be carried out using bromine in an aqueous medium or in the presence of a suitable solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure selective bromination at the 2 and 5 positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-2,5-dibromophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.

Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylamines and other reduced products.

Substitution: Various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Common Synthetic Routes

| Step | Description |

|---|---|

| Bromination | Introduction of bromine atoms at specific positions on the phenolic ring. |

| Amination | Substitution of a hydrogen atom with an amino group, often using ammonia or amine derivatives. |

These synthetic methods are crucial for producing the compound in sufficient purity and yield for research and industrial applications.

Pharmaceutical Research

4-Amino-2,5-dibromophenol is being investigated for its antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can exhibit significant biological activity, making this compound a candidate for drug development.

- Case Study : A research study explored the cytotoxic effects of various dibromophenols on cancer cell lines, indicating that this compound could inhibit cell proliferation through enzyme inhibition mechanisms.

Material Science

The compound's unique chemical properties allow it to be used in the development of new materials. Its reactivity can be harnessed in creating dyes and pigments.

- Application Example : The synthesis of specialized coatings that incorporate this compound can enhance durability and resistance to environmental factors.

Research indicates that this compound interacts with biological molecules, influencing cellular processes. Its potential effects include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Cellular Signaling : The compound could affect signaling pathways by interacting with receptors.

Interaction Studies

| Interaction Type | Description |

|---|---|

| Enzyme Inhibition | Studies show that this compound can inhibit enzymes linked to cancer progression. |

| Receptor Binding | Potential interactions with receptors involved in cell signaling pathways have been documented. |

Mecanismo De Acción

The mechanism of action of 4-Amino-2,5-dibromophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins or enzymes, affecting their activity. The bromine atoms may also participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 4-Amino-2,6-dibromophenol

- 4-Amino-3,5-dibromophenol

- 2-Amino-4,5-dibromophenol

Comparison: 4-Amino-2,5-dibromophenol is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications where other isomers may not be as effective.

Actividad Biológica

4-Amino-2,5-dibromophenol (C₆H₄Br₂N O) is an organic compound notable for its biological activities and potential applications in various fields including pharmaceuticals, materials science, and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features two bromine atoms and an amino group attached to a phenolic structure. Its unique substitution pattern influences its reactivity and biological properties. The compound appears as a solid at room temperature and is characterized by its stability and solubility in organic solvents.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : The compound has been shown to possess antimicrobial effects against various bacterial strains. Studies demonstrate its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

- Enzyme Inhibition : this compound interacts with specific enzymes, potentially inhibiting their activity. This interaction can influence metabolic pathways and cellular signaling mechanisms, which is crucial for therapeutic applications.

- Nephrotoxicity : Case studies have explored the nephrotoxic effects of related compounds such as 2,5-dibromophenol. Research indicates that exposure to these compounds can lead to kidney damage in isolated kidney cells from Fischer 344 rats. The toxicity was measured through lactate dehydrogenase (LDH) release and cell viability assays .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with proteins or enzymes due to the presence of amino and hydroxyl groups. The bromine atoms may facilitate halogen bonding, enhancing the compound's interaction with biological targets. The specific pathways affected depend on the context of use and the molecular targets involved.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-bromo-5-chlorophenol | Contains chlorine instead of bromine | Exhibits different reactivity patterns |

| 4-Amino-2,6-dibromophenol | Different bromine substitution pattern | May possess distinct biological activities |

| 2,4-Dibromophenol | Lacks amino group; only brominated | Primarily used as an antiseptic |

| 4-Amino-3-bromo-phenol | Bromination at a different position | Offers unique chemical reactivity |

This table highlights how variations in substitution patterns can lead to different chemical behaviors and biological interactions.

Case Studies

- Nephrotoxicity Study : Research conducted on nephrotoxic effects of dibromophenols demonstrated that higher concentrations (0.25mM to 1.0mM) led to increased toxicity in kidney cells. Antioxidants like glutathione (GSH) were shown to mitigate some toxic effects, suggesting that oxidative stress plays a role in the observed nephrotoxicity .

- Antimicrobial Efficacy : A study assessing the antimicrobial properties found that this compound exhibited significant inhibition against various pathogens at specific concentrations. This positions it as a promising candidate for further development into antimicrobial therapies .

Propiedades

IUPAC Name |

4-amino-2,5-dibromophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZGPGSMJCLWEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.